molecular formula C8H13NO3 B3167979 2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid CAS No. 926222-61-9

2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid

Cat. No.: B3167979
CAS No.: 926222-61-9
M. Wt: 171.19 g/mol
InChI Key: FQBUYALBYNYAFC-UHFFFAOYSA-N
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Description

2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid, also known as Glycine, N-(cyclobutylcarbonyl)-N-methyl-, is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.19 .


Physical and Chemical Properties Analysis

While specific physical and chemical properties for this compound are not available, we can infer some general properties based on its structure and the properties of similar compounds. For instance, amino acids are typically colorless, crystalline substances . They have high melting points due to their ionic properties .

Scientific Research Applications

Microbial Catabolism and Environmental Interactions

Research on indole-3-acetic acid (IAA), a plant growth hormone, has revealed microorganisms capable of catabolizing or assimilating IAA, leading to insights into bacterial gene clusters (iac/iaa) responsible for this process. These studies underscore the versatility of microbial interactions with plant hormones, suggesting potential applications in biotechnology and agriculture for controlling plant growth and health by manipulating microbial communities. The investigation into microbial catabolism of IAA points to broader applications in understanding and leveraging bacterial interactions with similar compounds for environmental and agricultural benefits (Laird, Flores, & Leveau, 2020).

Pyrolysis of Polysaccharides and Chemical Formation

Studies on the pyrolysis of polysaccharides, focusing on the formation of glycolaldehyde, acetol, acetic acid, and formic acid, highlight the complex chemical mechanisms involved. These findings have implications for the efficient conversion of biomass into valuable chemicals, suggesting that understanding the pyrolytic behavior of polysaccharides can inform processes for producing acetic acid and related compounds from renewable resources (Ponder & Richards, 1994).

Exploration of Cyanobacteria-derived Compounds

The examination of cyanobacteria and cyanobacteria-based food supplements for the presence of BMAA (β-methylamino-l-alanine) and its structural isomers highlights the need for careful evaluation of these sources for human consumption. This research sheds light on the potential health implications of consuming products containing these compounds and underscores the importance of regulatory guidelines for food supplements. The critical review of neurotoxic amino acids in cyanobacteria-based products emphasizes the balance between nutritional value and potential risks, suggesting avenues for safer dietary supplement development (Manolidi, Triantis, Kaloudis, & Hiskia, 2019).

Toxicity and Environmental Impact of Herbicides

Properties

IUPAC Name

2-[cyclobutanecarbonyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9(5-7(10)11)8(12)6-3-2-4-6/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBUYALBYNYAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296691
Record name N-(Cyclobutylcarbonyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926222-61-9
Record name N-(Cyclobutylcarbonyl)-N-methylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926222-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyclobutylcarbonyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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